

Synthesis of Malonic Anhydride via Ozonolysis of Ketene Dimers: Application Notes and Protocols

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Compound of Interest

Compound Name: Malonic anhydride

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Abstract

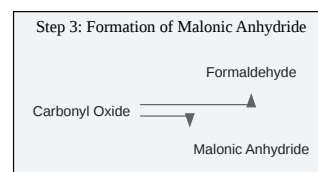
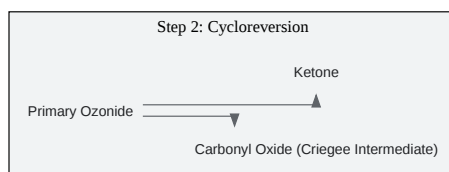
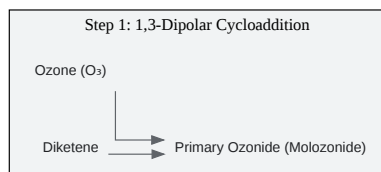
This document provides detailed application notes and experimental protocols for the synthesis of **malonic anhydride** through the ozonolysis of ketene dimers, specifically diketene. **Malonic anhydrides** are valuable, highly reactive intermediates in organic synthesis, serving as precursors for a variety of pharmaceuticals, agrochemicals, and other fine chemicals. The described method offers a direct and high-yielding route to this important building block. This protocol includes a comprehensive reaction mechanism, a detailed experimental procedure, characterization data, and safety precautions.

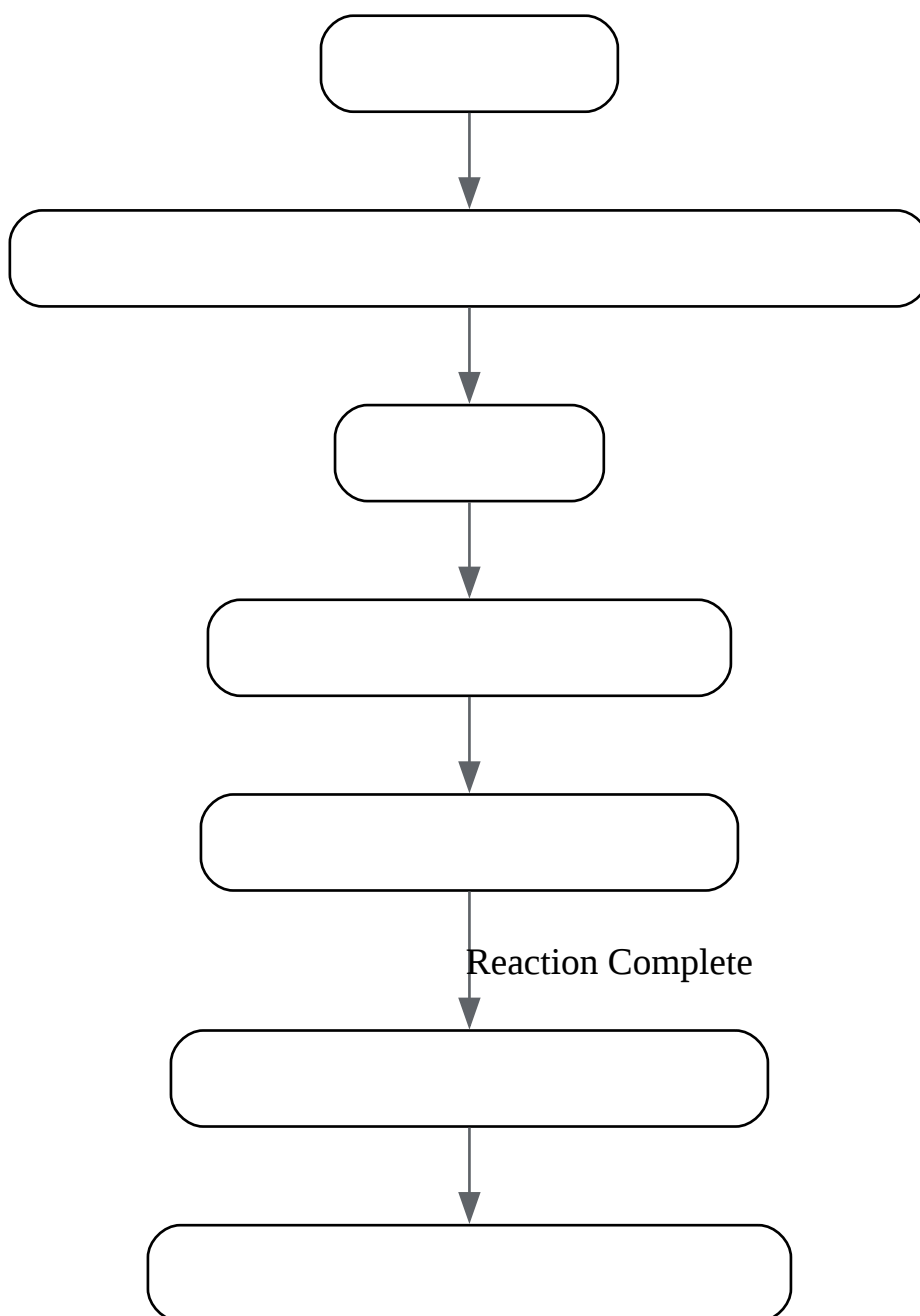
Introduction

Malonic anhydride (oxetane-2,4-dione) is a reactive organic compound that serves as a versatile reagent in organic synthesis. Its high reactivity stems from the strained four-membered ring containing two carbonyl groups. However, this reactivity also contributes to its instability at ambient temperatures, necessitating in situ generation or careful handling at low temperatures.[1] The ozonolysis of diketene presents a reliable method for the preparation of **malonic anhydride**, reportedly achieving near-quantitative yields.[2] This method involves the oxidative cleavage of the carbon-carbon double bond in the enol-lactone form of diketene by ozone.

Reaction Mechanism

The ozonolysis of diketene proceeds via the Criegee mechanism, which is widely accepted for the ozonolysis of alkenes.[3] The reaction is initiated by a 1,3-dipolar cycloaddition of ozone to the double bond of diketene, forming an unstable primary ozonide (molozone). This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a ketone. In the case of diketene, this cleavage results in the formation of **malonic anhydride** and formaldehyde. To prevent the formation of explosive polymeric formaldehyde peroxides, a carbonyl compound such as acetaldehyde is added to the reaction mixture to trap the formaldehyde oxide.





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References

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- 3. Maleic anhydride(108-31-6) 1H NMR [m.chemicalbook.com]
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